molecular formula C8H13IO2 B2572705 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2414430-70-7

1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2572705
CAS No.: 2414430-70-7
M. Wt: 268.094
InChI Key: IRSQGHUJJZIQPK-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[211]hexane is a bicyclic compound that features an iodomethyl group and a methoxymethyl group attached to an oxabicyclo[211]hexane framework

Scientific Research Applications

1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane has several scientific research applications:

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of new bio-active compounds . They are still underexplored from a synthetic accessibility point of view, suggesting that there is significant potential for future research in this area .

Mechanism of Action

Target of Action

The primary targets of the compound “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[21It is known that this compound is a bioisostere of benzenoids, which are commonly used in medicinal chemistry and crop science .

Mode of Action

The compound “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane” is synthesized through a catalytic approach that involves intermolecular coupling between olefins and bicyclo [1.1.0]butyl (BCB) ketones . The process is catalyzed by SmI2 and works for a wide range of electron-deficient alkenes and substituted BCB ketones .

Biochemical Pathways

The specific biochemical pathways affected by “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[21The compound is known to be a versatile synthetic intermediate, which suggests it may be involved in various biochemical pathways .

Result of Action

The compound “this compound” has been shown to be a versatile synthetic intermediate, which can be used in the expedient synthesis of a saturated hydrocarbon analogue of the broad-spectrum antimicrobial, phthalylsulfathiazole . This suggests that the compound may have potential antimicrobial effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[21The synthesis of this compound involves a catalytic process that works for a wide range of electron-deficient alkenes and substituted bcb ketones , suggesting that the reaction conditions could potentially influence its synthesis and subsequent action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane typically involves the formation of the oxabicyclo[2.1.1]hexane core followed by the introduction of the iodomethyl and methoxymethyl groups. One common approach is to start with a suitable bicyclic precursor and perform a series of functional group transformations. For example, the oxabicyclo[2.1.1]hexane core can be synthesized via an intramolecular cyclization reaction, and the iodomethyl and methoxymethyl groups can be introduced through halogenation and methylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve batch or continuous flow processes, depending on the scale and desired purity. The key steps include the preparation of the bicyclic core, functionalization with the iodomethyl and methoxymethyl groups, and purification to achieve the desired product quality. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or thiols, while oxidation can produce aldehydes or carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    1-(Chloromethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    1-(Hydroxymethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.

Uniqueness

1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the iodomethyl and methoxymethyl groups on the oxabicyclo[2.1.1]hexane framework provides a versatile platform for chemical modifications and applications .

Properties

IUPAC Name

1-(iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO2/c1-10-5-7-2-8(3-7,4-9)11-6-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSQGHUJJZIQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CC(C1)(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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